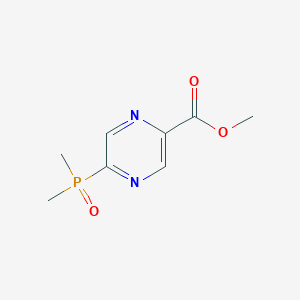![molecular formula C23H21ClN4O4 B2867663 3-(4-chlorophenyl)-N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921575-83-9](/img/structure/B2867663.png)
3-(4-chlorophenyl)-N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C23H21ClN4O4 and its molecular weight is 452.9. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)-N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
The chemical compound is related to various synthesized compounds with potential biological activities. Research has focused on synthesizing novel heterocyclic compounds that exhibit analgesic and anti-inflammatory activities, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds have been shown to inhibit cyclooxygenase (COX-1/COX-2), demonstrating significant analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antioxidant Properties
Compounds similar to the one have been synthesized and evaluated for their antimicrobial and antioxidant activities. A study demonstrated the synthesis of triazolopyrimidines and evaluated their potential as antimicrobial and antioxidant agents, highlighting the versatility of such chemical frameworks in developing new therapeutic agents (Gilava, Patel, Ram, & Chauhan, 2020).
Antiviral and Cytotoxic Activities
Research into pyrrolo[2,3-d]pyrimidines and related compounds has explored their antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), as well as their cytotoxicity against murine leukemic cells. The findings suggest that certain structural modifications can enhance antiviral activity, providing a basis for developing new antiviral therapies (Renau et al., 1996).
Antimicrobial Activities of Tetrahydropyrimidines
The synthesis of N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide derivatives has been explored, with some compounds exhibiting significant inhibition of bacterial and fungal growth. This research opens avenues for developing new antimicrobial agents (Akbari et al., 2008).
Mechanism of Action
Target of Action
The primary targets of this compound appear to be the Src family tyrosine kinases , including Lck , Hck , and Fyn . These kinases play crucial roles in cellular signaling, particularly in the regulation of cell growth, differentiation, migration, and immune responses .
Mode of Action
This compound acts as a potent and selective inhibitor of the Src family tyrosine kinases . It binds to these kinases in an ATP-competitive manner, preventing their activation and subsequent phosphorylation of downstream targets . This results in the modulation of the signaling pathways regulated by these kinases .
Biochemical Pathways
The inhibition of Src family tyrosine kinases affects multiple biochemical pathways. These include pathways involved in cell proliferation, survival, and migration, among others . The exact downstream effects can vary depending on the specific cellular context and the particular set of signaling pathways active in a given cell type .
Result of Action
The inhibition of Src family tyrosine kinases by this compound can lead to a variety of cellular effects. These may include reduced cell proliferation, altered cell migration, and induction of apoptosis . The exact effects can depend on the specific cellular context and the particular set of signaling pathways that are affected .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other signaling molecules, the cellular redox state, and the pH of the cellular environment
properties
IUPAC Name |
3-(4-chlorophenyl)-N-[2-(3-methoxyphenyl)ethyl]-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O4/c1-27-13-18(21(29)25-11-10-14-4-3-5-17(12-14)32-2)19-20(27)22(30)28(23(31)26-19)16-8-6-15(24)7-9-16/h3-9,12-13H,10-11H2,1-2H3,(H,25,29)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWWNKBCHCDYLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NCCC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2867580.png)


![2-imino-1-methyl-5-{(Z)-[4-(trifluoromethoxy)phenyl]methylidene}dihydro-1H-imidazol-4-one](/img/no-structure.png)


![3-(Trifluoromethyl)phenyl 3-[3-(trifluoromethyl)phenyl]-2-quinolinyl sulfide](/img/structure/B2867591.png)

![2-Cyclopentylsulfanyl-1-[2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2867593.png)
![5,8-Diazaspiro[2.6]nonane](/img/structure/B2867595.png)



![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide](/img/structure/B2867603.png)